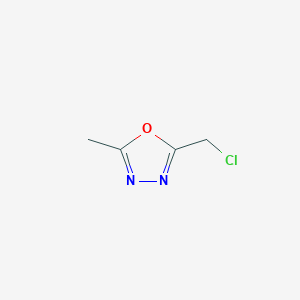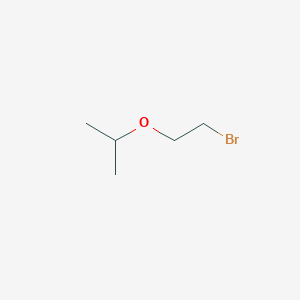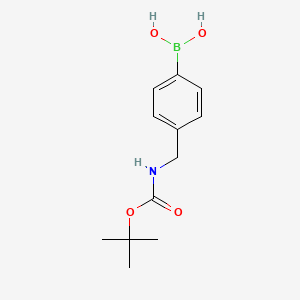
2-Amino-3,3-diméthylbutan-1-ol
Vue d'ensemble
Description
2-Amino-3,3-dimethylbutan-1-ol: is an organic compound with the molecular formula C6H15NO and a molecular weight of 117.19 g/mol . It is a versatile compound used in various chemical and industrial applications due to its unique structure and reactivity.
Applications De Recherche Scientifique
2-Amino-3,3-dimethylbutan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a in the synthesis of complex organic molecules.
Biology: Employed in the study of and .
Medicine: Investigated for its potential use in the development of and .
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3,3-dimethylbutan-1-ol typically involves the reaction of 3,3-dimethylbutan-1-ol with ammonia or amines under controlled conditions . The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the amino alcohol. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
In industrial settings, the production of 2-Amino-3,3-dimethylbutan-1-ol is scaled up using continuous flow reactors . This method allows for better control over reaction parameters and ensures consistent product quality. The use of automated systems and advanced monitoring techniques further enhances the efficiency and safety of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-3,3-dimethylbutan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding or .
Reduction: It can be reduced to form or .
Substitution: The amino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing agents: Such as or .
Reducing agents: Such as or .
Substitution reagents: Such as halogens or alkylating agents .
Major Products Formed
The major products formed from these reactions include ketones , amines , and substituted alcohols . The specific products depend on the reaction conditions and the reagents used .
Mécanisme D'action
The mechanism of action of 2-Amino-3,3-dimethylbutan-1-ol involves its interaction with biological molecules and enzymes . The compound can act as a substrate for enzymatic reactions, leading to the formation of bioactive intermediates . It can also interact with receptors and ion channels , modulating their activity and influencing cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-2-methylpropan-1-ol
- 2-Amino-2-ethylbutan-1-ol
- 2-Amino-3-methylbutan-1-ol
Uniqueness
2-Amino-3,3-dimethylbutan-1-ol is unique due to its branched structure and the presence of both amino and hydroxyl groups . This combination of functional groups imparts distinct chemical properties and reactivity compared to other similar compounds .
Propriétés
IUPAC Name |
2-amino-3,3-dimethylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-6(2,3)5(7)4-8/h5,8H,4,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBULSURVMXPBNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60399927 | |
| Record name | 2-amino-3,3-dimethylbutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60399927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3907-02-6 | |
| Record name | 2-amino-3,3-dimethylbutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60399927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-Amino-3,3-dimethylbutan-1-ol in the synthesis of the imidazolinium salt described in the research paper?
A1: 2-Amino-3,3-dimethylbutan-1-ol serves as a crucial chiral building block in the multi-step synthesis of the imidazolinium salt. The synthetic pathway involves reacting it with ethyl 2-(mesitylamino)-2-oxoacetate, followed by reduction and cyclization steps. These reactions ultimately lead to the formation of the final chiral imidazolinium salt, incorporating the stereochemistry of the original 2-Amino-3,3-dimethylbutan-1-ol. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-(2-Amino-1-methylethoxy)phenyl]dimethylamine](/img/structure/B1275689.png)
![2-acetamido-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B1275690.png)
![2-[6-[(2-carboxybenzoyl)amino]hexylcarbamoyl]benzoic Acid](/img/structure/B1275691.png)
![(2Z)-4-[benzyl(methyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1275693.png)
![5-[(3,4-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1275694.png)

![2-[(4-Ethyl-2-oxo-2H-chromen-7-YL)oxy]propanoic acid](/img/structure/B1275702.png)






